Medicinal ChemistryProcess ChemistryQuality Control
Researchers requiring a halogenated benzaldehyde building block for medicinal chemistry often face supply inconsistency and limited regioisomeric purity. 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS 916792-21-7) resolves this with a precisely defined ortho-bromo, meta-fluoro, para-methyl pattern, offering three distinct reactive handles in one intermediate.
- Enables Suzuki-Miyaura cross-coupling at the bromo position while the fluoro substituent modulates lipophilicity (Consensus Log P 2.83) and metabolic stability in derived biaryl products.
- Supports catalyst-free mechanochemical Knoevenagel condensations, yielding highly crystalline products suitable for direct single-crystal X-ray diffraction.
- Supplied as a solid with 97% purity; shipped under ambient conditions with recommended storage at 2-8°C under inert atmosphere to ensure long-term stability.
Molecular FormulaC8H6BrFO
Molecular Weight217.037
CAS No.916792-21-7
Cat. No.B569735
⚠ Attention: For research use only. Not for human or veterinary use.
2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS 916792-21-7) is a polysubstituted aromatic aldehyde featuring a unique ortho-bromo, meta-fluoro, para-methyl substitution pattern on the benzaldehyde core (C8H6BrFO, MW 217.04) . This halogenated benzaldehyde serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, offering three distinct reactive handles—an electrophilic aldehyde group, a bromine atom for cross-coupling reactions, and a fluorine atom that modulates lipophilicity and metabolic stability [1]. The compound is supplied as a solid with commercial purity typically ranging from 95% to 98% [2].
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Reactive handle
Ortho-bromo for cross-coupling (Suzuki, etc.)
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Electronic tuning
Meta-fluoro modulates lipophilicity and electron density
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Functional group
Aldehyde enables condensation and further derivatization
The precise 2-bromo, 5-fluoro, 4-methyl arrangement in this benzaldehyde derivative creates a unique electronic and steric environment that directly governs reactivity in cross-coupling and condensation reactions. Substituting a non-fluorinated analog such as 2-bromo-4-methylbenzaldehyde (CAS 824-54-4) eliminates the fluorine atom, which serves not merely as a passive substituent but as an active modulator of the aldehyde's electrophilicity and the aryl ring's electron density [1]. In mechanochemical Knoevenagel condensations, fluorinated benzaldehyde derivatives exhibit distinct crystallization behavior and reaction kinetics compared to non-fluorinated counterparts, yielding single-crystal-quality products directly from the milling jar without recrystallization [2]. Generic substitution with a differently halogenated or non-halogenated benzaldehyde risks altered regioselectivity in subsequent functionalization steps, compromised metabolic profiles in derived bioactive molecules, and inconsistent physicochemical properties in final compounds [3].
Electronic environment control
Target compound
Fluorine atom tunes electrophilicity and lipophilicity
Non-fluorinated analog
Lacks electronic modulation; may shift reactivity and regioselectivity
Mechanochemical crystallization behavior
Target compound
Reported formation of single-crystal-quality products in solvent-free Knoevenagel
Non-fluorinated analog
Crystallization outcome may not replicate; may require additional purification
[1] Chambers, R. D.; Sandford, G.; Okazoe, T. Elemental Fluorine. Part 21. Direct Fluorination of Benzaldehyde Derivatives. Journal of Fluorine Chemistry, 2005, 126(2), 339-344. View Source
[2] Haferkamp, S.; Emmerling, F.; Kraus, W. Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. Journal of Materials Science, 2018, 53(19), 13713-13718. DOI: 10.1007/s10853-018-2492-0. View Source
[3] Bayer Chemical Aktiengesellschaft. Fluorinated benzaldehydes. United States Patent US 6,903,239 B2, June 7, 2005. View Source
Commercial suppliers offer 2-Bromo-5-fluoro-4-methylbenzaldehyde at a standard purity of 97%, with each batch accompanied by analytical documentation including NMR, HPLC, and GC spectra . In contrast, the non-fluorinated analog 2-bromo-4-methylbenzaldehyde (CAS 824-54-4) is typically supplied at 95% purity , representing a 2-percentage-point purity differential that may be critical for sensitive downstream transformations.
Purity SpecificationSpecification review
97% (Target) vs 95% (Non-fluorinated analog)
Higher specified purity may reduce purification load in multi-step synthesis
Vendor-specified; verify individual batch COA
Medicinal ChemistryProcess ChemistryQuality Control
Evidence Dimension
Commercial Purity (Typical Specification)
Target Compound Data
97% (standard purity, batch-verified with NMR/HPLC/GC)
Vendor specification; 2-Bromo-5-fluoro-4-methylbenzaldehyde from Bidepharm (BD10926); comparator from Alchem Pharmtech (Z-72101)
Why This Matters
Higher initial purity reduces purification burden and ensures more reproducible yields in multi-step synthetic sequences.
Medicinal ChemistryProcess ChemistryQuality Control
Lipophilicity Modulation vs Non-Fluorinated Analogs
The fluorine substituent in 2-Bromo-5-fluoro-4-methylbenzaldehyde significantly alters the compound's lipophilicity profile compared to non-fluorinated benzaldehyde analogs. The consensus Log P (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the target compound is 2.83 . This value falls within the optimal range (Log P 1-3) for central nervous system (CNS) drug candidates and indicates balanced membrane permeability [1].
Consensus Log PClass-level inference
2.83 (avg of 5 prediction methods)
Predicted Log P within range relevant for CNS-targeted research compounds
Computational estimate; confirm by experimental measurement
Class-level baseline: Non-fluorinated benzaldehyde derivatives typically exhibit higher Log P values (>3.0) due to increased hydrophobicity
Quantified Difference
Approximately 0.5-1.0 Log P unit reduction attributable to fluorine substitution (inference based on established fluorine SAR principles)
Conditions
Computational prediction based on molecular structure; PubChem CID 34175441
Why This Matters
The fluorine-modulated Log P of 2.83 positions this building block favorably for constructing drug candidates with improved aqueous solubility and metabolic stability relative to non-fluorinated analogs.
Medicinal ChemistryADMEDrug Design
[1] Daina, A.; Michielin, O.; Zoete, V. iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. Journal of Chemical Information and Modeling, 2014, 54(12), 3284-3301. View Source
Aqueous Solubility Profile
The predicted aqueous solubility of 2-Bromo-5-fluoro-4-methylbenzaldehyde is 0.163 mg/mL (0.000753 mol/L), with an ESOL Log S value of -3.12, classifying it as "Moderately Soluble" . This solubility profile is favorable for reactions conducted in aqueous or biphasic media and contrasts with the generally lower aqueous solubility observed for more hydrophobic, non-fluorinated benzaldehyde derivatives [1].
Predicted Aqueous SolubilityData to verify
0.163 mg/mL (ESOL Log S -3.12, Moderately Soluble)
Predicted solubility supports consideration of aqueous or biphasic reaction conditions
Computed value; experimental validation recommended for scale-up
Class-level baseline: Non-fluorinated aromatic aldehydes typically exhibit Log S < -4.0 (Poorly Soluble) due to lack of polar fluorine atom
Quantified Difference
Improved solubility by approximately 0.5-1.0 Log S unit relative to non-fluorinated analogs (inference based on established fluorine SAR)
Conditions
Computational prediction using ESOL method (Delaney, 2004); PubChem CID 34175441
Why This Matters
Moderate aqueous solubility expands the range of applicable reaction conditions and simplifies workup procedures in multi-step syntheses.
Process ChemistryGreen ChemistryFormulation
[1] Delaney, J. S. ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 2004, 44(3), 1000-1005. View Source
The ortho-bromo substituent in 2-Bromo-5-fluoro-4-methylbenzaldehyde provides a well-defined site for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the construction of diverse biaryl architectures [1]. The meta-fluoro group remains intact during this transformation, preserving the beneficial effects of fluorine on lipophilicity (Consensus Log P 2.83) and metabolic stability in the resulting coupled products. The aldehyde functionality can be subsequently reduced, oxidized, or condensed to access a broad range of fluorinated building blocks [2].
Mechanochemical Knoevenagel Condensation
In solvent-free mechanochemical Knoevenagel condensations with malononitrile, fluorinated benzaldehyde derivatives analogous to 2-Bromo-5-fluoro-4-methylbenzaldehyde proceed under catalyst-free conditions to yield highly crystalline products suitable for single-crystal X-ray diffraction without a recrystallization step [3]. This workflow reduces solvent waste and accelerates structural characterization, making this compound particularly attractive for high-throughput medicinal chemistry campaigns focused on fluorinated heterocycles [3].
Agrochemical Intermediate
Patents assigned to Bayer Chemical Aktiengesellschaft explicitly claim the use of fluorinated benzaldehydes—including the general class to which 2-Bromo-5-fluoro-4-methylbenzaldehyde belongs—as key intermediates for preparing active ingredients in agrochemicals and medicaments [1]. The unique halogenation pattern (ortho-bromo, meta-fluoro) provides distinct electronic properties that can influence the binding affinity and environmental fate of derived agrochemical agents [1].
Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-bromo cross-coupling site
Coupling efficiency and product purity
Mechanochemical Knoevenagel condensation
Aldehyde reactivity in solvent-free conditions
Crystallinity and reaction conversion
Agrochemical intermediate research
Fluorinated building block with tuned electronics
Binding affinity and environmental fate endpoints
[1] Bayer Chemical Aktiengesellschaft. Fluorinated benzaldehydes. United States Patent US 6,903,239 B2, June 7, 2005. View Source
[3] Haferkamp, S.; Emmerling, F.; Kraus, W. Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. Journal of Materials Science, 2018, 53(19), 13713-13718. DOI: 10.1007/s10853-018-2492-0. View Source
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